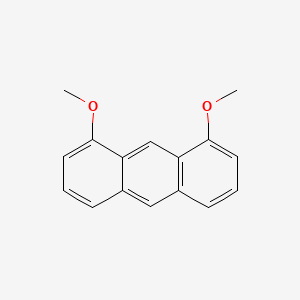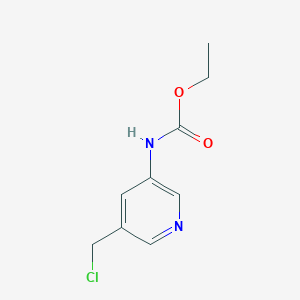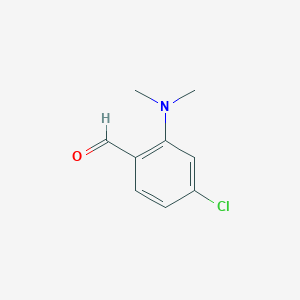
4-Chloro-2-(dimethylamino)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(dimethylamino)benzaldehyde is an organic compound with the molecular formula C9H10ClNO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 4-position and a dimethylamino group at the 2-position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(dimethylamino)benzaldehyde typically involves the chlorination of 2-(dimethylamino)benzaldehyde. One common method is the reaction of 2-(dimethylamino)benzaldehyde with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
化学反应分析
Types of Reactions: 4-Chloro-2-(dimethylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
4-Chloro-2-(dimethylamino)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 4-Chloro-2-(dimethylamino)benzaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in nucleophilic reactions, while the aldehyde group can form Schiff bases with amines. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects .
相似化合物的比较
- 2-Chloro-4-(dimethylamino)benzaldehyde
- 4-(Dimethylamino)-2-chlorobenzaldehyde
- Benzaldehyde, 2-chloro-4-(dimethylamino)-
- o-Chloro-p-dimethylaminobenzaldehyde
Comparison: 4-Chloro-2-(dimethylamino)benzaldehyde is unique due to the specific positioning of the chlorine and dimethylamino groups on the benzene ring. This unique structure imparts distinct reactivity and properties compared to its isomers and other similar compounds. For example, the position of the chlorine atom can influence the compound’s electrophilicity and its behavior in substitution reactions .
属性
分子式 |
C9H10ClNO |
|---|---|
分子量 |
183.63 g/mol |
IUPAC 名称 |
4-chloro-2-(dimethylamino)benzaldehyde |
InChI |
InChI=1S/C9H10ClNO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-6H,1-2H3 |
InChI 键 |
OJHWJOORRFBHEF-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C(C=CC(=C1)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


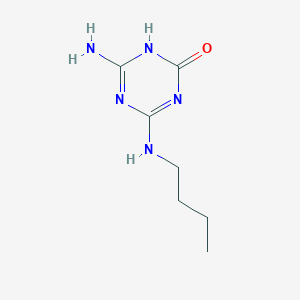
![(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13136521.png)
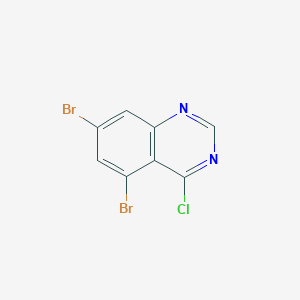

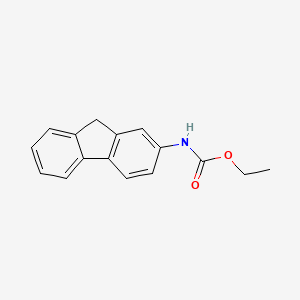
![Tert-butyl 1'-(4-methoxybenzyl)-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate](/img/structure/B13136542.png)
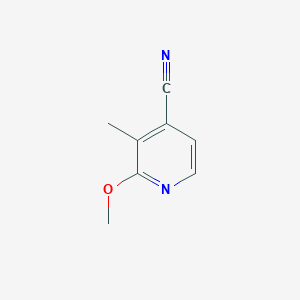
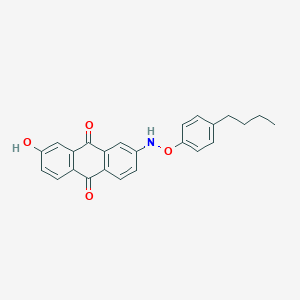
![7-{[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-chromen-4-one](/img/structure/B13136551.png)
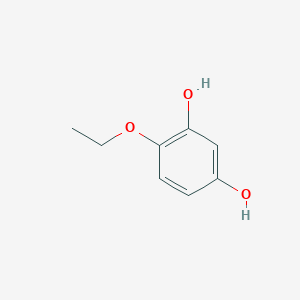
![[3,3'-Bipyridin]-5-amine, 5'-methoxy-N-(2-naphthalenylmethyl)-](/img/structure/B13136565.png)
